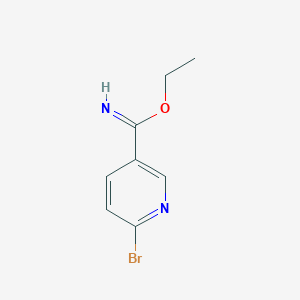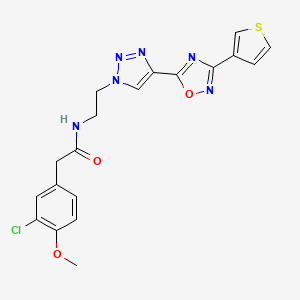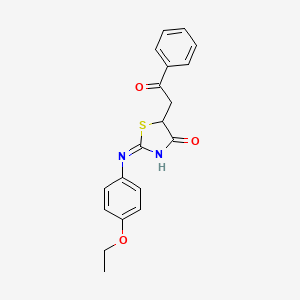
ethyl 4-(cyanosulfanyl)-3-methyl-5-(naphthalene-2-amido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(cyanosulfanyl)-3-methyl-5-(naphthalene-2-amido)thiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a cyanosulfanyl group, a naphthalene amido group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyanosulfanyl)-3-methyl-5-(naphthalene-2-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2-acetylthiophene, the thiophene ring can be constructed through cyclization reactions.
Introduction of the Cyanosulfanyl Group: The cyanosulfanyl group can be introduced via nucleophilic substitution reactions using reagents like thiocyanate salts.
Attachment of the Naphthalene Amido Group: The naphthalene amido group can be attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to introduce the ethyl ester group, using reagents like ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyanosulfanyl)-3-methyl-5-(naphthalene-2-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development.
Industry: Applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of ethyl 4-(cyanosulfanyl)-3-methyl-5-(naphthalene-2-amido)thiophene-2-carboxylate would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(cyanosulfanyl)-3-methylthiophene-2-carboxylate: Lacks the naphthalene amido group.
Ethyl 3-methyl-5-(naphthalene-2-amido)thiophene-2-carboxylate: Lacks the cyanosulfanyl group.
Ethyl 4-(cyanosulfanyl)-3-methyl-5-(phenylamido)thiophene-2-carboxylate: Contains a phenylamido group instead of a naphthalene amido group.
Uniqueness
Ethyl 4-(cyanosulfanyl)-3-methyl-5-(naphthalene-2-amido)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-methyl-5-(naphthalene-2-carbonylamino)-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-3-25-20(24)17-12(2)16(26-11-21)19(27-17)22-18(23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKHZWZZDFGWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2901031.png)





![4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B2901042.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)

![1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2901049.png)

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2901051.png)
